molecular formula C27H26N2O4 B2592267 [1-methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone CAS No. 1005188-92-0

[1-methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone

Cat. No.: B2592267
CAS No.: 1005188-92-0
M. Wt: 442.515
InChI Key: AHPXALHRXWQXDF-UHFFFAOYSA-N
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Description

This compound features a tetrahydro-1H-pyrrole core substituted with:

  • A methyl group at position 1.
  • A 4-methylbenzoyl group at position 4.
  • A 3-nitrophenyl group at position 5.
  • A 4-methylphenyl methanone at position 3.

The tetrahydro-pyrrole ring provides partial saturation, which may enhance conformational flexibility compared to fully aromatic heterocycles. The dual 4-methylbenzoyl and 4-methylphenyl groups contribute to hydrophobic interactions and steric bulk .

Properties

IUPAC Name

[1-methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)pyrrolidin-3-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-17-7-11-19(12-8-17)26(30)23-16-28(3)25(21-5-4-6-22(15-21)29(32)33)24(23)27(31)20-13-9-18(2)10-14-20/h4-15,23-25H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPXALHRXWQXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CN(C(C2C(=O)C3=CC=C(C=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a tetrahydropyrrole ring and multiple functional groups, suggests a variety of biological activities. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula: C27H26N2O4
  • Molecular Weight: 442.515 g/mol
  • Key Functional Groups:
    • Methyl group
    • Ketone
    • Nitrophenyl moiety

These structural features may influence the compound's reactivity and interactions with biological targets, including enzymes and receptors involved in metabolic pathways.

Biological Activity

The biological activity of this compound has been predicted using computational tools such as the Prediction of Activity Spectra for Substances (PASS), which estimates potential pharmacological effects. The presence of nitrophenyl and ketone groups indicates possible interactions with various biological systems.

Potential Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. The structural analogs have shown promise as inhibitors of key proteins involved in cancer progression.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, indicating potential applications in treating infections.
  • CNS Activity : The compound's structure suggests possible central nervous system (CNS) effects, which warrant further investigation into its neuropharmacological properties.

Case Studies and Research Findings

Recent studies have highlighted the importance of understanding the interactions between this compound and biological systems:

  • In Vitro Studies : Research involving cell lines has shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, compounds that share functional groups with 1-methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone have been observed to disrupt cellular signaling pathways critical for tumor growth .
  • Mechanistic Insights : Investigations into the mechanism of action have revealed that such compounds could interfere with protein-protein interactions essential for cancer cell survival. For example, inhibitors targeting c-Myc–Max dimerization have shown significant effects on cell cycle arrest and apoptosis induction .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 1-methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone:

Compound NameStructural FeaturesBiological ActivityUnique Properties
2-Methyl-6-phenylethynylpyridineEthynyl groupModerate CNS activityKnown for mGluR5 antagonism
4-MethylbenzoylureaUrea linkageAntimicrobial propertiesExhibits low toxicity
3-NitroanilineNitro groupCytotoxic effectsUsed in dye manufacturing

The unique combination of functional groups in 1-methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone sets it apart from these compounds, potentially offering distinct pharmacological profiles and applications in medicine.

Scientific Research Applications

Scientific Research Applications

The potential applications of this compound span several domains, including:

Medicinal Chemistry

This compound's structural features suggest significant biological activity, making it a candidate for drug development. The presence of the nitrophenyl group indicates potential interactions with various biological targets such as enzymes and receptors involved in metabolic pathways. Researchers utilize computational tools like the Prediction of Activity Spectra for Substances (PASS) to estimate its pharmacological effects.

Synthesis of Novel Compounds

The compound can serve as a precursor or building block in the synthesis of other organic molecules. Its reactivity allows for modifications that can lead to the development of new pharmaceuticals or agrochemicals.

Photophysical Studies

Due to its aromatic nature, the compound may be investigated for its photophysical properties, including fluorescence and phosphorescence characteristics, which are essential in developing materials for optoelectronic applications.

Analytical Chemistry

The compound can be used as a standard reference in analytical methods such as chromatography and mass spectrometry, aiding in the identification and quantification of similar compounds in complex mixtures.

Chemical Reactions Analysis

Synthetic Pathways and Reaction Mechanisms

The synthesis of structurally related pyrrolidine derivatives often involves multi-step protocols, including palladium-catalyzed cross-coupling, nucleophilic substitution, and cyclization reactions. Key methods applicable to this compound include:

a) Palladium-Catalyzed Coupling Reactions

Palladium catalysts (e.g., Pd(II) acetate or benzyl(chloro)bis(triphenylphosphine)palladium(II)) are frequently employed for coupling aryl halides with organometallic reagents. For example:

  • Stille Coupling : Reaction of iodinated intermediates (e.g., methyl 5-iodo-2-methyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate) with tetraphenyltin in hexamethylphosphoric triamide (HMPA) at 60°C yields coupled products .

  • Heck Reaction : Styrene derivatives can undergo coupling with iodobenzoyl-pyrrole intermediates in dimethylformamide (DMF) at 80°C .

b) Functional Group Transformations

  • Nitro Group Reduction : The 3-nitrophenyl substituent may be reduced to an amine using catalytic hydrogenation or HCl gas in methanol .

  • Ester Hydrolysis : Methoxycarbonyl groups (e.g., methyl esters) can be hydrolyzed to carboxylic acids under acidic or basic conditions .

c) Cyclization and Ring Formation

Cyclization steps involving ketones or aldehydes (e.g., acetaldehyde) in DMF with ammonium acetate can form fused heterocyclic systems, as seen in pyrazole derivatives .

Reactivity of Key Substituents

The compound’s reactivity is influenced by its substituents:

Substituent Reactivity
3-Nitrophenyl Electrophilic aromatic substitution (e.g., nitration, halogenation) hindered; reduction to amine .
4-Methylbenzoyl Susceptible to nucleophilic acyl substitution (e.g., hydrolysis, aminolysis) .
Tetrahydro-1H-pyrrolidine Prone to ring-opening under acidic conditions or oxidation to pyrrole derivatives .

Experimental Data and Conditions

Relevant reaction conditions from analogous syntheses:

Reaction Type Reagents/Conditions Product Source
Cross-Coupling Pd(OAc)₂, styrene, DMF, 80°C, 16 hrsStyryl-substituted pyrrole
Nitro Reduction HCl gas, refluxing methanolAmine derivative
Ester Hydrolysis NaOH/H₂O, ethanol, 10°CCarboxylic acid
Cyclization Acetaldehyde, DMF, NH₄OAc, 80°CFused pyrazole or furan derivatives

Spectroscopic and Computational Insights

Density functional theory (DFT) studies on related methanone derivatives reveal:

  • Electrophilic Sites : The nitro and benzoyl groups are centers for electrophilic attacks .

  • Nonlinear Optical (NLO) Properties : Enhanced hyperpolarizability due to electron-withdrawing nitro groups .

  • Molecular Docking : Strong affinity for antioxidant and anti-inflammatory targets, suggesting potential bioactivity .

Stability and Handling

  • Thermal Stability : Predicted boiling point: 598.4±50.0°C .

  • Acid Sensitivity : Susceptible to decomposition under strong acidic conditions (e.g., HCl gas) .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Compound Name Core Structure Key Substituents Reported Properties/Activities Reference
1-Methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone Tetrahydro-pyrrole 1-Me, 4-(4-Me-benzoyl), 5-(3-NO₂-phenyl), 3-(4-Me-phenyl-methanone) N/A (hypothetical based on substituents) N/A
1-Methyl-4-(4-methylbenzoyl)-5-(4-methylphenyl)pyrazole (15d) Pyrazole (aromatic) 4-(4-Me-benzoyl), 5-(4-Me-phenyl) Yellow solid; mp 92–93°C; IR ν=1643 cm⁻¹
4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrrol-2-one Pyrrol-2-one 4-Cl-benzoyl, 3-OH, 5-(4-NO₂-phenyl), 1-(tetrahydrofuran-2-ylmethyl) Crystallographic data available
1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone Pyrazole (aromatic) 1-(4-Cl-phenyl), 5-OH, 3-Ph, 4-(thiophen-2-yl-methanone) Anticancer, antimicrobial potential
5-(4-Methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl(pyridin-4-yl)methanone (MMDPPM) Dihydro-pyrazole 5-(4-OMe-phenyl), 3-(4-Me-phenyl), 1-(pyridin-4-yl-methanone) Corrosion inhibition in acidic media

Key Observations

Core Heterocycle Effects
  • Tetrahydro-pyrrole vs. However, aromatic pyrazoles (e.g., ) exhibit stronger π-π stacking interactions.
  • Pyrrol-2-one () : The lactam structure in this analog introduces hydrogen-bonding capability via the carbonyl and hydroxyl groups, which is absent in the target compound .
Substituent Effects
  • Methylbenzoyl vs. Chlorobenzoyl : The 4-methylbenzoyl group in the target compound enhances hydrophobicity compared to the 4-chlorobenzoyl group in , which may influence solubility and membrane permeability .
  • Thiophene vs. Nitrophenyl : The thiophene moiety in introduces sulfur-based interactions (e.g., van der Waals, polarizability), contrasting with the nitro group’s electrostatic effects .

Q & A

Q. What advanced crystallographic tools validate non-covalent interactions (e.g., π-π stacking)?

  • Methodology : Analyze crystal packing with Mercury (CCDC). Quantify interaction energies (e.g., using PIXEL method) and compare with Hirshfeld surface contact ratios (e.g., C\cdotsC vs. C\cdotsO interactions) .

Methodological Notes

  • Software : SHELX , WinGX , and Gaussian are critical for structural and computational work.
  • Data Validation : Cross-reference spectroscopic and crystallographic data with databases (e.g., Coblentz ).
  • Ethical Compliance : Exclude commercial sources (e.g., BenchChem) per guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.